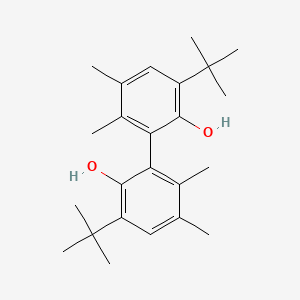

5,5',6,6'-Tetramethyl-3,3'-di-tert-butyl-1,1'-biphenyl-2,2'-diol

CAS No.: 205927-03-3

Cat. No.: VC4340815

Molecular Formula: C24H36O2S

Molecular Weight: 388.61

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 205927-03-3 |

|---|---|

| Molecular Formula | C24H36O2S |

| Molecular Weight | 388.61 |

| IUPAC Name | 6-tert-butyl-2-(3-tert-butyl-2-hydroxy-5,6-dimethylphenyl)-3,4-dimethylphenol;sulfane |

| Standard InChI | InChI=1S/C24H34O2.H2S/c1-13-11-17(23(5,6)7)21(25)19(15(13)3)20-16(4)14(2)12-18(22(20)26)24(8,9)10;/h11-12,25-26H,1-10H3;1H2 |

| Standard InChI Key | TYDWNUGKBRSEGL-UHFFFAOYSA-N |

| SMILES | CC1=CC(=C(C(=C1C)C2=C(C(=CC(=C2O)C(C)(C)C)C)C)O)C(C)(C)C.S |

Introduction

Structural Characteristics and Stereochemistry

The molecular architecture of 5,5',6,6'-Tetramethyl-3,3'-di-tert-butyl-1,1'-biphenyl-2,2'-diol comprises two phenol rings connected by a single bond, forming a biphenyl system. Key structural features include:

-

Substituents: Methyl groups at the 5, 5', 6, and 6' positions create steric hindrance, while tert-butyl groups at the 3 and 3' positions further restrict rotational freedom .

-

Hydroxyl groups: Positioned at the 2 and 2' sites, these groups facilitate coordination to metal centers in catalytic complexes .

Table 1: Fundamental Molecular Properties

The compound exists as enantiomers due to the chiral biphenyl axis. The (S)-(-)-enantiomer (CAS: 205927-03-3) exhibits an optical rotation of [α]<sub>20</sub><sup>D</sup> = -78° (c = 0.352, THF), while the (R)-(+)-form shows the opposite rotation . Racemic mixtures are also utilized in non-stereoselective applications .

Synthesis and Manufacturing

Industrial synthesis typically involves Ullmann coupling or Suzuki-Miyaura cross-coupling to construct the biphenyl core, followed by Friedel-Crafts alkylation to introduce tert-butyl groups . Methylation at the 5,5',6,6' positions is achieved via directed ortho-metalation strategies. Final purification by recrystallization from toluene/hexane mixtures yields >97% enantiomeric purity for the (S)-form .

Applications in Asymmetric Catalysis

Olefin Metathesis

The Schrock-Hoveyda molybdenum catalyst, incorporating this ligand, achieves >99% enantiomeric excess (ee) in ring-closing metathesis of dienes . For example, the synthesis of (+)-africanol demonstrates the ligand's efficacy in forming macrocyclic natural products .

Hydroformylation and Hydrogenation

As a bidentate phosphite ligand, the compound enables rhodium-catalyzed hydroformylation of allyl cyanide with 92% ee . In asymmetric hydrogenation of dimethyl itaconate, ruthenium complexes with this ligand achieve 95% conversion and 88% ee .

Table 2: Catalytic Performance Metrics

| Reaction Type | Substrate | ee (%) | Conversion (%) | Metal Center |

|---|---|---|---|---|

| Olefin Metathesis | 1,5-Diene | 99 | 98 | Mo |

| Hydroformylation | Allyl Cyanide | 92 | 89 | Rh |

| Hydrogenation | Dimethyl Itaconate | 88 | 95 | Ru |

Physical and Chemical Properties

Thermodynamic Parameters

The compound's high melting point (170–174°C) reflects its crystalline packing, stabilized by intramolecular hydrogen bonding between hydroxyl groups . The predicted boiling point of 420.8°C aligns with its low volatility, necessitating vacuum distillation for purification .

Solubility and Stability

Solubility data (25°C):

-

Tetrahydrofuran (THF): 12.4 mg/mL

-

Dichloromethane: 8.7 mg/mL

-

Hexane: <0.1 mg/mL

Storage at 2–8°C under nitrogen atmosphere prevents oxidative degradation of the phenol groups . The pKa of 10.95 indicates moderate acidity, facilitating deprotonation during metal coordination .

Analytical Characterization

Modern techniques for quality control include:

-

HPLC: Chiralcel OD-H column (hexane:isopropanol = 90:10) resolves enantiomers (t<sub>R</sub> = 14.3 min for (S)-form) .

-

NMR: <sup>1</sup>H NMR (CDCl<sub>3</sub>) shows characteristic singlets for tert-butyl (δ 1.48 ppm) and methyl groups (δ 2.32 ppm) .

-

Mass Spectrometry: ESI-MS m/z 355.2 [M+H]<sup>+</sup> confirms molecular weight .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume